2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
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Overview
Description
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . This compound features a benzyl group substituted with a methylsulfanyl group and an aminoethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves the reaction of 4-methylsulfanylbenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler benzylamine derivative.
Substitution: The aminoethanol moiety can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aminoethanol derivatives.
Scientific Research Applications
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-(4-methylsulfanyl-phenyl)-amino]-ethanol
- 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-propanol
- 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-butanol
Uniqueness
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol stands out due to its unique combination of a benzyl group with a methylsulfanyl substituent and an aminoethanol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-12(7-8-13)9-10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSJJUNJDQNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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